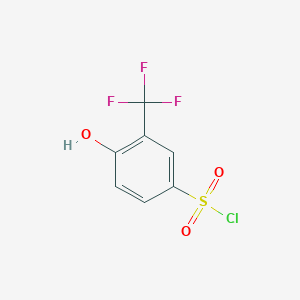

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

CAS No.:

Cat. No.: VC17752547

Molecular Formula: C7H4ClF3O3S

Molecular Weight: 260.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClF3O3S |

|---|---|

| Molecular Weight | 260.62 g/mol |

| IUPAC Name | 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H4ClF3O3S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H |

| Standard InChI Key | GEZCHSUBLWSUNJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)O |

Introduction

Structural and Electronic Characteristics

The molecular structure of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride () integrates three key functional groups: a sulfonyl chloride (-SOCl), a hydroxyl (-OH), and a trifluoromethyl (-CF) moiety. These groups confer distinct electronic and steric effects:

-

The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols .

-

The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature exploited in drug design .

-

The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and crystallization behavior.

Table 1: Estimated Physicochemical Properties

The electron-withdrawing nature of the -CF and -SOCl groups deactivates the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the hydroxyl group .

Synthesis Pathways

Direct Sulfonation of Phenol Derivatives

A plausible route involves the sulfonation of 3-(trifluoromethyl)phenol. Treatment with chlorosulfonic acid (ClSOH) at 0–5 °C yields the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl) or thionyl chloride (SOCl) .

This method mirrors the synthesis of 4-(trifluoromethyl)benzenesulfonyl chloride, where sulfonation occurs regioselectively due to the -CF group’s meta-directing influence .

Nitration-Reduction Sequences

An alternative approach, adapted from patent CN110885298B , involves:

-

Nitration: Nitration of 4-chloro-3-(trifluoromethyl)benzene using HNO/HSO at controlled temperatures (10–15 °C) to minimize isomer formation.

-

Reduction: Catalytic hydrogenation or hydrazine-mediated reduction of the nitro group to an amine.

-

Diazotization and Hydrolysis: Conversion of the amine to a hydroxyl group via diazonium salt formation and subsequent hydrolysis.

-

Sulfonation and Chlorination: Introduction of the sulfonyl chloride group.

This pathway avoids high-risk nitration conditions and utilizes environmentally friendly reducing agents like hydrazine hydrate .

Reactivity and Functionalization

The compound’s reactivity is dominated by the sulfonyl chloride group, which participates in:

-

Nucleophilic Displacement: Reaction with amines to form sulfonamides, a key step in protease inhibitor synthesis.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) facilitated by the electron-deficient aromatic ring .

-

Hydroxyl Group Derivatization: Etherification or esterification to modulate solubility and bioavailability.

Critical Note: The hydroxyl group’s proximity to the -CF moiety may sterically hinder reactions at the sulfonyl chloride site, necessitating optimized reaction conditions .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Sulfonamide derivatives of this compound serve as precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis .

Pharmaceutical Building Blocks

The trifluoromethyl group enhances blood-brain barrier penetration, making this compound valuable in central nervous system (CNS) drug candidates. For example, derivatives are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume